2-((((Benzyloxy)carbonyl)amino)methyl)thiazole-5-carboxylic acid
Overview
Description
2-((((Benzyloxy)carbonyl)amino)methyl)thiazole-5-carboxylic acid is a heterocyclic compound that contains both nitrogen and sulfur atoms within its thiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of the benzyloxycarbonyl group and the thiazole ring imparts unique chemical properties to the molecule, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((Benzyloxy)carbonyl)amino)methyl)thiazole-5-carboxylic acid typically involves the reaction of 2-aminothiazole derivatives with benzyloxycarbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-((((Benzyloxy)carbonyl)amino)methyl)thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzyloxycarbonyl group can be reduced to yield the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted thiazole derivatives.
Scientific Research Applications
2-((((Benzyloxy)carbonyl)amino)methyl)thiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-((((Benzyloxy)carbonyl)amino)methyl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target molecule. Additionally, the benzyloxycarbonyl group can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler analog with similar biological activities.
2-(Boc-amino)thiazole-5-carboxylic acid: Another derivative with a different protecting group.
Thiazole-5-carboxylic acid: Lacks the benzyloxycarbonyl group but retains the core thiazole structure
Uniqueness
2-((((Benzyloxy)carbonyl)amino)methyl)thiazole-5-carboxylic acid is unique due to the presence of the benzyloxycarbonyl group, which can enhance its chemical stability and biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
2-(phenylmethoxycarbonylaminomethyl)-1,3-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c16-12(17)10-6-14-11(20-10)7-15-13(18)19-8-9-4-2-1-3-5-9/h1-6H,7-8H2,(H,15,18)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGGRPVGUJMOLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC2=NC=C(S2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20725546 | |
Record name | 2-({[(Benzyloxy)carbonyl]amino}methyl)-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20725546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1095823-37-2 | |
Record name | 2-({[(Benzyloxy)carbonyl]amino}methyl)-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20725546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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